3-Amino-1-benzylpiperidin-2-one
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Overview
Description
3-Amino-1-benzylpiperidin-2-one is a heterocyclic compound that belongs to the piperidine family. It has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . This compound is characterized by a piperidinone ring substituted with an amino group at the third position and a benzyl group at the first position. Piperidine derivatives, including this compound, are significant in medicinal chemistry due to their wide range of biological activities .
Preparation Methods
The synthesis of 3-Amino-1-benzylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the amination of the prochiral precursor 1-Boc-3-piperidone using immobilized ω-transaminases, isopropylamine as the amine donor, and pyridoxal-5’-phosphate as a cofactor . Industrial production methods often focus on optimizing these reactions for higher yields and enantiomeric excess.
Chemical Reactions Analysis
3-Amino-1-benzylpiperidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Amino-1-benzylpiperidin-2-one is used in various scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules. In biology and medicine, it is explored for its potential pharmacological properties, including its role as a precursor in drug development . Additionally, it finds applications in the agrochemical and dyestuff industries .
Mechanism of Action
The mechanism of action of 3-Amino-1-benzylpiperidin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, piperidine derivatives generally exert their effects by interacting with neurotransmitter receptors or enzymes . These interactions can modulate various biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
3-Amino-1-benzylpiperidin-2-one can be compared with other piperidine derivatives such as 3-aminopiperidine-2-one and 3-amino-2-piperidone . These compounds share a similar piperidine core but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the benzyl group in this compound makes it unique and may contribute to its distinct pharmacological properties.
Properties
IUPAC Name |
3-amino-1-benzylpiperidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-11-7-4-8-14(12(11)15)9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGMEPVPIGRPOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
209983-73-3 |
Source
|
Record name | 3-amino-1-benzylpiperidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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